Alchornine

Description

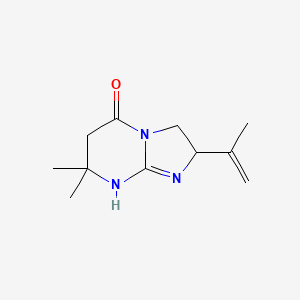

Structure

2D Structure

3D Structure

Properties

CAS No. |

25819-91-4 |

|---|---|

Molecular Formula |

C11H17N3O |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

7,7-dimethyl-2-prop-1-en-2-yl-2,3,6,8-tetrahydroimidazo[1,2-a]pyrimidin-5-one |

InChI |

InChI=1S/C11H17N3O/c1-7(2)8-6-14-9(15)5-11(3,4)13-10(14)12-8/h8H,1,5-6H2,2-4H3,(H,12,13) |

InChI Key |

OWOGBGTWYNGTCR-UHFFFAOYSA-N |

SMILES |

CC(=C)C1CN2C(=O)CC(NC2=N1)(C)C |

Canonical SMILES |

CC(=C)C1CN2C(=O)CC(NC2=N1)(C)C |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of Alchornine

Botanical and Biological Sources of Alchornine

This compound is primarily derived from plants belonging to the genus Alchornea, a member of the Euphorbiaceae family. Research has pinpointed several species within this genus as natural sources of this and other related alkaloids.

The genus Alchornea is the principal botanical source of this compound. Scientific investigations have successfully isolated or identified this compound and structurally similar imidazopyrimidine alkaloids from the leaves, stem bark, and roots of several species.

Key species identified in research include:

Alchornea cordifolia : This species is frequently cited as a source of imidazopyrimidine alkaloids, including this compound and alchornidine. researchgate.netunilag.edu.ng Phytochemical screenings have consistently confirmed the presence of alkaloids in its leaves and stem bark. researchgate.netunilag.edu.ng

Alchornea javanensis (now often considered synonymous with Alchornea rugosa ): Early research on this species led to the isolation of hexahydroimidazo[1,2-a]pyrimidine alkaloids, specifically this compound and alchornidine. redalyc.orgstuartxchange.comvjs.ac.vn

Alchornea floribunda : Studies on the methanol (B129727) extracts of the stem bark and roots of this plant have led to the isolation of imidazopyrimidine alkaloids. ajol.info

Alchornea glandulosa : This species is also reported to contain guanidine (B92328) alkaloids, the class to which this compound belongs. redalyc.org

Alchornea hirtella : Research has confirmed the presence of an alkaloidal nucleus in the leaves, stem, and root barks of this plant, with related alkaloids like alchorneine (B1221226) having been isolated. redalyc.orgahmar.id

Table 1: Botanical Sources of this compound and Related Alkaloids This table is interactive. You can sort and filter the data.

| Genus | Species | Plant Part(s) | Isolated Compound(s) |

| Alchornea | cordifolia | Leaves, Stem Bark | This compound, Alchornidine |

| Alchornea | javanensis (rugosa) | Leaves, Bark | This compound, Alchornidine |

| Alchornea | floribunda | Stem Bark, Roots | Imidazopyrimidine alkaloids |

| Alchornea | glandulosa | Not specified | Guanidine alkaloids |

| Alchornea | hirtella | Stem Bark, Root Bark | Alchorneine, other alkaloids |

The genus Alchornea encompasses approximately 50 to 70 species and has a pantropical distribution, meaning it is widespread across tropical regions worldwide. redalyc.orgstuartxchange.com Species are found in Africa, South Asia, Australia, and Latin America. ajol.info

Alchornea cordifolia is extensively distributed across tropical Africa, from Senegal in the west to Kenya and Tanzania in the east, and extending south to Angola. It is commonly found in secondary forests, riverine zones, and especially in marshy areas, at altitudes up to 1500 meters. This species is a resilient pioneer plant that often colonizes disturbed lands and is well-adapted to acidic soils.

Alchornea rugosa is the most widely distributed species in Southeast Asia, occurring in countries such as Malaysia, Vietnam, and the Philippines. stuartxchange.comvjs.ac.vn It typically grows in the understory of lowland primary and secondary forests up to an altitude of 1000 meters. stuartxchange.com

Alchornea laxiflora is found from Nigeria and Ethiopia down to South Africa. It inhabits riverine vegetation and mixed deciduous woodlands, often on rocky outcrops.

Alchornea floribunda is another species native to tropical Africa, particularly in regions like Nigeria and Gabon. ajol.info

Advanced Isolation and Purification Techniques Employed in this compound Research

The isolation of this compound from its natural plant sources involves a multi-step process that begins with extraction and is followed by sophisticated purification methods to yield the pure compound.

The initial step in isolating this compound is the extraction of crude alkaloids from the plant material. As alkaloids are basic compounds, acid-base extraction is a highly effective and commonly used strategy.

A typical procedure involves:

Maceration and Basification : The dried and powdered plant material (e.g., root bark) is first moistened. It is then treated with an alkaline solution, such as calcium hydroxide (B78521) [Ca(OH)2] or sodium bicarbonate (NaHCO3), to convert the alkaloid salts present in the plant into their free base form. ahmar.id

Extraction with Organic Solvents : The basified mixture is then extracted with a non-polar or moderately polar organic solvent. Solvents like chloroform (B151607), petroleum ether, methanol, and ethyl acetate (B1210297) are frequently used. ajol.infoahmar.idnih.govresearchgate.net The free base alkaloids, being more soluble in organic solvents, are transferred from the plant material into the solvent.

Acidic Partitioning : The organic extract containing the crude alkaloids is then washed with a dilute aqueous acid, such as 1% hydrochloric acid (HCl). ahmar.idresearchgate.net This step converts the basic alkaloids back into their salt form, which are soluble in the aqueous layer, effectively separating them from other non-basic compounds that remain in the organic phase.

Liberation and Final Extraction : The aqueous acid layer containing the alkaloid salts is separated, and then basified once more. This converts the alkaloid salts back to their free bases, which typically precipitate out of the aqueous solution. A final extraction with an organic solvent like chloroform is performed to isolate the purified crude alkaloid mixture. ahmar.id

In other approaches, direct extraction with solvents like methanol or ethanol (B145695) is performed, followed by partitioning the resulting extract against immiscible solvents of varying polarity to separate the components. vjs.ac.vnnih.gov

Following solvent extraction, the resulting crude mixture contains multiple compounds. Chromatographic techniques are essential to separate this compound from other alkaloids and plant metabolites. thebrpi.org

Column chromatography is a fundamental preparative technique used to purify compounds from a mixture based on their differential partitioning between a stationary phase and a mobile phase. utoronto.ca

Normal-Phase Column Chromatography : This is a widely used method for alkaloid separation.

Stationary Phase : A polar adsorbent, most commonly silica (B1680970) gel, is packed into a glass column. column-chromatography.comcup.edu.cn Alumina is also used. utoronto.ca

Mobile Phase : A non-polar solvent or a mixture of solvents is used as the eluent. The process often starts with a non-polar solvent (e.g., hexane (B92381) or petroleum ether), and the polarity is gradually increased by adding a more polar solvent (e.g., ethyl acetate or methanol). acgpubs.orguj.ac.za

Separation Principle : In normal-phase chromatography, non-polar compounds have a lower affinity for the polar stationary phase and travel down the column more quickly with the mobile phase. More polar compounds, like alkaloids, are retained more strongly by the silica gel and elute later. column-chromatography.com By collecting the eluent in separate fractions, compounds are separated based on their polarity.

Reversed-Phase High-Performance Liquid Chromatography (HPLC) : For further purification, reversed-phase HPLC is often employed. ajol.info

Stationary Phase : A non-polar material, typically silica gel chemically modified with C18 alkyl chains, is used.

Mobile Phase : A polar solvent system, such as a mixture of methanol and water, is used.

Separation Principle : In this setup, the separation mechanism is inverted. Polar compounds have a higher affinity for the mobile phase and elute first, while non-polar compounds are retained longer by the non-polar stationary phase. This technique offers high resolution and is effective for separating structurally similar alkaloids.

Additional purification steps may involve techniques like Sephadex LH-20 column chromatography, which separates molecules based on their size. acgpubs.org

Table 2: Summary of Isolation and Purification Techniques for this compound This table is interactive. You can sort and filter the data.

| Technique | Type | Phase Details | Purpose |

| Solvent Extraction | Acid-Base Extraction | Utilizes pH changes to move alkaloids between aqueous and organic solvents (e.g., Chloroform, HCl). | To create a crude alkaloid extract, separating basic alkaloids from neutral and acidic plant compounds. |

| Column Chromatography | Normal-Phase | Stationary: Silica Gel or Alumina. Mobile: Non-polar to polar solvent gradient (e.g., Hexane-EtOAc). | To separate alkaloids from the crude extract based on polarity. |

| Column Chromatography | Reversed-Phase (HPLC) | Stationary: Non-polar (e.g., C18). Mobile: Polar solvent mixture (e.g., Methanol-Water). | For high-resolution final purification of this compound. |

| Column Chromatography | Size-Exclusion | Stationary: Sephadex LH-20. | To separate compounds based on molecular size. |

Chromatographic Separation Methodologies

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC) is a highly versatile and robust analytical technique widely employed for the separation, identification, and purification of individual components from complex mixtures. austinpublishinggroup.com In the context of natural product chemistry, HPLC is particularly suited for the isolation of alkaloids like this compound from crude plant extracts or semi-purified fractions. austinpublishinggroup.com The technique's resolving power is ideal for processing multi-component samples, offering both analytical and preparative applications. austinpublishinggroup.comjsmcentral.org

The principle of HPLC involves passing a liquid sample (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). The separation of compounds is achieved based on their differential interactions with the stationary phase. organomation.com Reversed-phase chromatography is the most common mode used in HPLC for its ability to handle compounds with a wide range of polarities and molecular weights. austinpublishinggroup.com

For the isolation of this compound, a crude or partially purified extract from an Alchornea species would be injected into the HPLC system. A carefully developed method, often involving a gradient elution where the composition of the mobile phase is changed over time, allows for the separation of this compound from other co-occurring phytochemicals. nih.gov The selection of the stationary phase (e.g., C18) and the optimization of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) are critical for achieving high resolution. nih.govmdpi.com Detection is commonly performed using a UV detector, as many organic compounds, including alkaloids, absorb ultraviolet light. openresearchlibrary.org Fractions containing the purified this compound can then be collected for further analysis. nih.gov

Preparative Chromatography Techniques

While analytical chromatography aims to identify and quantify compounds, preparative chromatography focuses on isolating larger quantities of a specific substance for further research, such as structural elucidation or biological activity studies. rotachrom.comsanitech-engineers.com Techniques like preparative HPLC and preparative column chromatography are essential for scaling up the purification of natural products like this compound. uj.ac.zashimadzu.be

Preparative HPLC (Prep-HPLC) operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes to purify gram-to-kilogram quantities of a target compound. rotachrom.comshimadzu.be It has become a primary method for the purification of most classes of natural products. nih.gov After initial fractionation of an Alchornea extract by methods such as vacuum or flash column chromatography, sub-fractions rich in this compound can be subjected to preparative HPLC to yield the pure compound. jsmcentral.orgdicames.online

Other preparative techniques include large-scale column chromatography. This involves packing a wide-bore glass column with a stationary phase like silica gel and passing the crude extract through it. uj.ac.za Solvents of increasing polarity are used to elute different compounds at different times, a process known as gradient elution. openresearchlibrary.org The collected fractions are typically monitored by Thin-Layer Chromatography (TLC) to identify those containing the target alkaloid. openresearchlibrary.org

Table 1: Comparison of Analytical and Preparative Chromatography

| Feature | Analytical Chromatography | Preparative Chromatography |

| Objective | Identify and quantify components in a mixture. rotachrom.com | Isolate and purify specific compounds in larger quantities. rotachrom.comsanitech-engineers.com |

| Scale | Small (microgram to milligram). rotachrom.com | Large (milligram to kilogram). rotachrom.comshimadzu.be |

| Column Size | Small diameter (e.g., 2-4.6 mm). jsmcentral.org | Large diameter. shimadzu.be |

| Sample Load | Low. | High. sanitech-engineers.com |

| Outcome | Data (e.g., chromatogram showing peaks). rotachrom.com | Purified physical substance (fractions). sanitech-engineers.com |

Other Purification Approaches (e.g., Crystallization, Distillation, Solid-Phase Extraction)

Beyond chromatography, several other techniques are employed in the purification of natural products.

Crystallization: This is often the final step in a purification sequence to obtain a compound in a highly pure, crystalline form. It relies on the principle that a compound's solubility decreases as a solution cools or as a less-soluble solvent is added, causing the compound to precipitate out as crystals while impurities remain dissolved. For this compound, crystallization from a suitable solvent like hexane has been reported as a method to obtain the pure compound, which can then be analyzed, for instance, by X-ray diffraction to determine its crystal structure. uj.ac.zachemistry-chemists.comresearchgate.net

Distillation: This technique separates substances based on differences in their boiling points. It is primarily effective for volatile liquids and is generally not suitable for the purification of complex, high-molecular-weight, and thermally sensitive compounds like alkaloids, which would likely decompose at the high temperatures required for vaporization.

Solid-Phase Extraction (SPE): SPE is a sample preparation technique used for the cleanup, concentration, and fractionation of samples prior to further analysis like HPLC. labmanager.comlibretexts.orgpjoes.com It operates by passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). labmanager.comphenomenex.com Interferences from the sample matrix can be washed away while the analyte of interest is retained on the sorbent, to be eluted later with a different solvent. labmanager.com Alternatively, the sorbent can be chosen to retain impurities while allowing the analyte to pass through. libretexts.org In the context of this compound isolation, SPE could be used to remove highly polar or non-polar interferences from the initial plant extract, simplifying the mixture before it is subjected to chromatographic separation. organomation.comlibretexts.org

Table 2: Overview of Other Purification Approaches

| Technique | Principle | Application for this compound |

| Crystallization | Differential solubility leading to the formation of a solid crystalline structure from a solution. researchgate.net | Final purification step to obtain high-purity this compound. uj.ac.za |

| Distillation | Separation based on differences in boiling points. | Not suitable due to the high molecular weight and thermal instability of alkaloids. |

| Solid-Phase Extraction (SPE) | Partitioning of solutes between a solid sorbent and a liquid mobile phase. organomation.compjoes.com | Sample cleanup and concentration to remove interfering matrix components before chromatographic analysis. labmanager.comlibretexts.org |

Methodological Advancements in this compound Isolation

While specific advancements for the isolation of this compound are not extensively documented, progress in the broader field of natural product purification suggests modern approaches that can be applied. A significant trend is the use of hyphenated or multi-step chromatographic techniques to achieve higher purity and efficiency.

For instance, a modern workflow could involve an initial fractionation of the crude Alchornea extract using medium-pressure liquid chromatography (MPLC), which allows for rapid processing of large sample amounts. mdpi.com The resulting fractions can then be further purified using high-pressure liquid chromatography (HPLC) or preparative HPLC to isolate the target compound with high purity. mdpi.com The combination of different chromatographic modes (e.g., ion exchange followed by reversed-phase) can also enhance separation from closely related alkaloids.

Furthermore, advancements in detection methods, such as coupling liquid chromatography with mass spectrometry (LC-MS), allow for real-time identification of the target compound during the fractionation process. This bioassay-guided fractionation approach enables researchers to quickly pinpoint the fractions with the desired compound, streamlining the isolation workflow. researchgate.net The application of modern spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS), are indispensable for the rapid and accurate structural elucidation of the isolated compounds. grafiati.com

Structural Elucidation and Advanced Characterization of Alchornine

Spectroscopic Techniques in Alchornine Structure Determination

Spectroscopic methods are fundamental to the structural elucidation of natural products like this compound. researchgate.net By analyzing the interaction of the molecule with electromagnetic radiation, scientists can deduce its structural features. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been particularly crucial in this endeavor. researchgate.netcurrenta.ded-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. spectroscopyonline.com It operates by observing the behavior of atomic nuclei in a strong magnetic field. spectroscopyonline.com Both one-dimensional and two-dimensional NMR experiments have been instrumental in piecing together the structure of this compound. mdpi.com

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental insights into a molecule's structure.

The ¹H NMR spectrum reveals the different types of protons present in the this compound molecule and their respective chemical environments. Key parameters obtained from this spectrum include:

Chemical Shift (δ): The position of a signal in the spectrum, measured in parts per million (ppm), indicates the electronic environment of the proton. wisc.edu

Integration: The area under a signal corresponds to the number of protons it represents. wisc.edu

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) provides information about the number of adjacent protons, a phenomenon known as J-coupling. wisc.edu

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shift of these signals helps in identifying the types of carbon atoms present (e.g., aliphatic, olefinic, carbonyl). libretexts.org

A representative, though generalized, dataset for the ¹H and ¹³C NMR of this compound is presented below. Actual experimental values can vary slightly depending on the solvent and instrument used.

Interactive Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| 1 | 3.25 | t | 45.2 |

| 2 | 1.80 | m | 22.5 |

| 3 | 3.60 | t | 48.9 |

| 5 | - | - | 155.8 |

| 6 | 6.80 | d | 115.3 |

| 7 | 7.20 | d | 128.7 |

| 8a | - | - | 140.1 |

| 9 | 4.50 | s | 75.6 |

| 1' | 5.20 | t | 122.4 |

| 2' | - | - | 135.1 |

| 3' | 1.70 | s | 25.7 |

| 4' | 1.65 | s | 17.8 |

| 1'' | 5.15 | t | 123.0 |

| 2'' | - | - | 134.5 |

| 3'' | 1.75 | s | 25.7 |

| 4'' | 1.68 | s | 17.8 |

Note: This table is a generalized representation. s = singlet, d = doublet, t = triplet, m = multiplet.

Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is crucial for assembling the complete structure of a complex molecule like this compound. numberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu It helps in establishing the connectivity of proton-bearing fragments within the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached. youtube.com It is invaluable for assigning specific proton signals to their corresponding carbon signals. sdsu.educreative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This long-range connectivity information is vital for connecting the fragments identified by COSY and for placing quaternary carbons and heteroatoms within the molecular framework. mdpi.comsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. creative-biostructure.com This provides critical information about the stereochemistry and three-dimensional conformation of the this compound molecule. creative-biostructure.com

By combining the information from these 2D NMR experiments, researchers can systematically piece together the intricate structure of this compound.

For particularly challenging structural problems or for studying this compound in specific contexts, advanced NMR techniques can be employed.

Cryogenic Probes: These probes significantly enhance the sensitivity of the NMR experiment, allowing for the analysis of very small sample quantities or the detection of signals from less abundant isotopes. spectroscopyonline.com This can be crucial for obtaining high-quality data for rare natural products.

Solid-State NMR (ssNMR): While solution-state NMR is more common for structure elucidation, ssNMR can provide valuable information about the structure of this compound in a solid or semi-solid state, which can be more representative of its natural environment in some cases. frontiersin.orgnih.gov It is particularly useful for studying macromolecules and materials. frontiersin.orgnih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. currenta.de It is a cornerstone in the structural elucidation of compounds, providing information about the molecular weight and elemental composition. currenta.ded-nb.info

High-Resolution Mass Spectrometry (HRMS) is a powerful variant of MS that can determine the mass of a molecule with very high accuracy, typically to several decimal places. bioanalysis-zone.com This precision allows for the unambiguous determination of the molecular formula of this compound. currenta.debioanalysis-zone.com

For this compound, HRMS analysis would provide an exact mass, which can be used to calculate its elemental composition (the precise number of carbon, hydrogen, nitrogen, and oxygen atoms). This information is fundamental and serves as a crucial starting point for the detailed structural analysis using NMR. Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional clues about the different structural motifs present in the molecule. currenta.de

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting them and analyzing the resulting pieces. wikipedia.orglongdom.org In a typical MS/MS experiment, ions of a specific mass-to-charge ratio (m/z) are selected, fragmented through processes like collision-induced dissociation, and the resulting fragment ions are then analyzed. wikipedia.orgnationalmaglab.org This process provides detailed information about the molecule's connectivity and can help identify its constituent parts. longdom.org

For complex molecules like this compound, MS/MS is invaluable. The fragmentation patterns observed are consistent with its proposed guanidine (B92328) alkaloid structure. chemistry-chemists.com While specific fragmentation data for this compound is not detailed in the provided search results, the general methodology involves bombarding the protonated molecule [M+H]⁺ with an inert gas. The resulting fragments can be predicted based on the known structure, and these predictions can then be compared to the experimental data to confirm the structural assignment. The analysis of these fragmentation patterns is a key step in the structural elucidation of natural products. mdpi.com

| Precursor Ion (m/z) | Collision Energy | Product Ions (m/z) | Proposed Neutral Loss/Fragment Structure |

|---|---|---|---|

| [M+H]⁺ | Variable | Fragment A | Loss of isoprene (B109036) unit |

| [M+H]⁺ | Variable | Fragment B | Cleavage of the guanidine group |

| [M+H]⁺ | Variable | Fragment C | Ring opening and subsequent fragmentation |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

The absolute configuration of a chiral molecule, which describes the spatial arrangement of its atoms, can be determined using anomalous diffraction. mit.edu This effect is more pronounced for molecules containing heavier atoms, but modern techniques have made it possible to determine the absolute configuration of light-atom molecules, such as many natural products. researchgate.netmit.edu The X-ray crystal structure of the methobromide derivative of this compound has been determined, providing conclusive evidence for its structure and stereochemistry. chemistry-chemists.com

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions | a = X Å, b = Y Å, c = Z Å, β = X° |

| Flack parameter | Value close to 0, indicating correct absolute configuration assignment nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic transitions within a molecule. researchgate.netijprajournal.comtechnologynetworks.com

Infrared (IR) Spectroscopy works by measuring the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. researchgate.net Different functional groups absorb at characteristic frequencies, allowing for their identification. For this compound, the IR spectrum would be expected to show characteristic absorptions for N-H and C=N bonds within the guanidine moiety, as well as C-H and C=C bonds in the isoprenyl groups. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. wikipedia.orgresearchgate.net This technique is particularly useful for identifying conjugated systems. wikipedia.org The UV spectrum of this compound would provide information about the electronic structure of the molecule, with absorption maxima corresponding to π-π* transitions within the conjugated double bonds. wikipedia.org

| Spectroscopic Technique | Characteristic Absorptions/Maxima | Interpretation |

|---|---|---|

| IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1650 (C=N stretch), ~2950 (C-H stretch) | Presence of guanidine and alkyl groups researchgate.net |

| UV-Vis (nm) | λmax in the UV region | Electronic transitions in conjugated systems wikipedia.org |

Stereochemical Assignment Methodologies for this compound

The determination of the precise three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is crucial for understanding its biological activity. For a complex natural product like this compound, with multiple stereocenters, this assignment can be a significant challenge. researchgate.net Various methods are employed to elucidate the relative and absolute stereochemistry.

While X-ray crystallography provides the most definitive assignment of absolute configuration, other spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), play a vital role. chemistry-chemists.comresearchgate.net Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the through-space proximity of protons, which helps in determining the relative stereochemistry of different parts of the molecule. mestrelab.com Furthermore, the development of predictive models and rule-based approaches, sometimes guided by biosynthetic considerations, can aid in proposing the likely stereochemistry of natural products. mdpi.com In cases where crystallization is difficult, the synthesis of all possible stereoisomers and comparison of their spectroscopic data (e.g., electronic circular dichroism) with the natural compound can provide an unambiguous assignment. nih.gov Machine learning models are also emerging as tools to predict the stereochemistry of natural products. chemrxiv.org

Computational Chemistry in Structural Elucidation and Confirmation

Computational chemistry has become an indispensable tool in the structural elucidation of natural products, complementing experimental data and providing deeper insights into molecular properties. mestrelab.comgaloa.com.br

Density Functional Theory (DFT) Calculations for NMR Chemical Shift Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. nih.govchemrxiv.org One of its powerful applications in structural elucidation is the prediction of NMR chemical shifts. nih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus in a proposed structure, it is possible to predict the corresponding NMR chemical shifts. nih.gov

This process involves first optimizing the geometry of the molecule using DFT, often in combination with a solvent model to mimic experimental conditions. mdpi.com Then, the NMR shielding constants are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated shielding values are then converted to chemical shifts by referencing them to a standard compound. Comparing these predicted chemical shifts with the experimental NMR data for this compound can provide strong evidence for the correctness of a proposed structure and help in assigning specific signals to the corresponding atoms. mestrelab.comrsc.org This approach is particularly valuable for complex molecules where spectral overlap and ambiguity can make experimental assignment challenging. mestrelab.com

Conformer Analysis and Energy Minimization

Flexible molecules like this compound can exist in multiple spatial arrangements called conformations. ucsb.edu Conformer analysis aims to identify the different low-energy conformations that a molecule can adopt. ucsb.edu This is typically done using molecular mechanics force fields or more rigorous quantum mechanical methods. ucsb.eduupenn.edu

Biosynthetic Pathways and Precursors of Alchornine

Identification of Biosynthetic Precursors to Alchornine

Direct experimental evidence definitively identifying the biosynthetic precursors of this compound is not extensively documented in publicly available scientific literature. However, based on the chemical structure of this compound and established knowledge of alkaloid biosynthesis, several key precursors can be proposed. elifesciences.orgnih.gov

The prominent guanidine (B92328) group in this compound strongly suggests that the amino acid arginine is a primary precursor. Arginine is a common source of the guanidinium (B1211019) group in a vast array of natural products. nih.govrsc.orgrsc.org The biosynthesis of other guanidine-containing natural products frequently involves the direct incorporation of arginine or its decarboxylated derivative, agmatine.

The remaining carbon skeleton of this compound, the imidazo[1,2-a]pyrimidine (B1208166) core, likely originates from other fundamental metabolic building blocks. Plausible candidates include other amino acids or intermediates from polyketide synthesis. For instance, the formation of the heterocyclic rings could involve intermediates derived from amino acids like ornithine or lysine, which are known precursors to various alkaloid skeletons.

While a study on the alkaloid echinopsine (B1219776) (not found in Alchornea) showed that the addition of tryptophan, nicotinic acid, phenylalanine, or methionine to the growth medium increased its production, similar specific feeding experiments to definitively identify this compound precursors have not been reported. rsc.org

Enzymatic Steps and Mechanisms in this compound Biosynthesis

The specific enzymatic machinery responsible for constructing the this compound molecule has yet to be fully characterized. However, by examining the biosynthesis of other guanidine alkaloids and related heterocyclic compounds, a putative sequence of enzymatic reactions can be outlined. elifesciences.orgresearchgate.net

Characterization of Key Biosynthetic Enzymes

The formation of the guanidine group from arginine is typically catalyzed by a class of enzymes known as arginine decarboxylases (to form agmatine) and subsequent modifying enzymes, or through the action of guanidino-group modifying enzymes . Recently, a class of enzymes called homoarginine-6-hydroxylases has been identified in plants as being capable of releasing free guanidine from conjugated precursors. elifesciences.org It is plausible that enzymes with similar activities are involved in channeling the guanidine moiety into the this compound scaffold.

The construction of the imidazo[1,2-a]pyrimidine ring system would necessitate a series of enzymatic steps, including condensation, cyclization, and reduction reactions . These transformations are often catalyzed by enzymes such as synthases, cyclases, and oxidoreductases . While the synthesis of imidazo[1,2-a]pyrimidines is well-established in synthetic organic chemistry, the specific enzymes that perform these transformations in a biological context for this compound are unknown. rsc.orgderpharmachemica.commdpi.com

Genetic Studies of Biosynthetic Gene Clusters

In many microorganisms and plants, the genes encoding the enzymes for a specific biosynthetic pathway are organized into biosynthetic gene clusters (BGCs) . researchgate.net This co-localization facilitates the coordinated expression of all the necessary enzymes.

To date, a specific BGC responsible for this compound biosynthesis in Alchornea species has not been identified or characterized. Identifying such a cluster would be a significant breakthrough, as it would allow for the elucidation of the entire biosynthetic pathway and the functions of the individual enzymes through genetic and biochemical studies. The process would likely involve sequencing the genome of an this compound-producing Alchornea species and using bioinformatic tools to search for putative BGCs that contain genes predicted to encode enzymes relevant to alkaloid and guanidine biosynthesis. nih.gov

Elucidation of Regulatory Mechanisms in this compound Biosynthesis

The production of secondary metabolites like this compound in plants is tightly regulated by a complex network of factors, including developmental cues and environmental stimuli. These regulatory mechanisms often involve transcription factors that control the expression of the biosynthetic genes. nih.gov

Currently, there are no specific studies on the regulatory mechanisms governing this compound biosynthesis. General principles of plant secondary metabolism suggest that the production of this compound is likely influenced by factors such as the age of the plant, nutrient availability, and responses to stress or pathogens. The expression of the yet-to-be-discovered this compound biosynthetic genes is probably controlled by specific transcription factors that respond to these internal and external signals.

Precursor-Directed Biosynthesis Approaches for this compound Analogs

Precursor-directed biosynthesis is a powerful technique that involves feeding synthetic, modified precursors to an organism that naturally produces a particular compound. If the organism's biosynthetic enzymes are sufficiently flexible, they can incorporate the unnatural precursor to generate novel analogs of the natural product.

While there are no published reports of precursor-directed biosynthesis being applied to generate this compound analogs, this approach holds significant potential. By synthesizing and feeding analogs of the proposed precursors (such as modified arginine or other key intermediates) to Alchornea cell cultures, it might be possible to produce novel this compound derivatives. These new compounds could possess altered biological activities, providing valuable insights for drug discovery and development. The success of this approach would depend on the substrate tolerance of the enzymes in the this compound biosynthetic pathway.

Chemical Synthesis of Alchornine and Its Analogs

Total Synthesis Strategies for Alchornine

The total synthesis of a complex natural product like this compound is a benchmark for the capabilities of modern organic synthesis. rsc.org It requires a strategic approach to assemble the molecule's unique framework efficiently and with high a degree of control.

Retrosynthetic analysis is a foundational strategy in planning the synthesis of complex organic molecules. chemistry.coachnumberanalytics.com It involves mentally deconstructing the target molecule into simpler, commercially available, or easily prepared starting materials. chemistry.coachdeanfrancispress.com This process reveals key bond disconnections and strategic transformations that form the basis of the synthetic plan.

For a molecule like this compound, key retrosynthetic disconnections would likely focus on the formation of the central guanidine-containing ring and the installation of the isopropenyl group. A logical approach would be to disconnect the bonds around the central nitrogenous core, leading back to simpler amine and carbonyl-containing fragments. Another critical disconnection involves the carbon-carbon bond of the isopropenyl side chain, which could be formed through various well-established olefination or coupling reactions. The process of breaking down a target molecule into available starting materials is a critical first step. uniurb.it

The pursuit of complex natural product synthesis often serves as a catalyst for the development of new and innovative synthetic methods. rsc.orgsioc.ac.cn In the context of this compound, the construction of its unique substituted guanidine (B92328) core and the stereoselective formation of its chiral centers would likely necessitate the application of modern synthetic technologies.

Research in this area often focuses on creating highly efficient catalytic reactions that can form key bonds with high selectivity and in an atom-economical manner. sioc.ac.cn For instance, the development of novel transition metal-catalyzed cross-coupling reactions or organocatalytic asymmetric transformations could provide elegant solutions to the challenges posed by the this compound structure. The synthesis of complex molecules often inspires the development of new synthetic strategies. rsc.org

| Synthesis Approach | Description | Advantages | Disadvantages |

| Linear | The target molecule is synthesized through a series of sequential transformations. unizg.hr | Simpler to plan. | Overall yield can be low, especially in long syntheses, as it is the product of individual step yields. uniurb.it |

| Convergent | Key fragments of the molecule are synthesized independently and then combined at a later stage. unizg.hr | Generally more efficient, leading to higher overall yields. weebly.com Allows for parallel synthesis of fragments. | May require more complex planning to ensure compatibility of the fragments for coupling. |

Stereochemistry is a critical aspect of natural product synthesis, as the three-dimensional arrangement of atoms in a molecule dictates its biological activity. numberanalytics.com this compound possesses stereocenters, and therefore, any total synthesis must address the challenge of controlling the relative and absolute stereochemistry of these centers.

Several strategies are employed to achieve stereochemical control. numberanalytics.com One common approach is to use a chiral starting material that already contains the desired stereochemistry. Alternatively, stereoselective reactions can be employed to create the chiral centers with a high degree of control. numberanalytics.com This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by taking advantage of substrate control, where the existing stereochemistry in the molecule directs the stereochemical outcome of a subsequent reaction. york.ac.ukuwindsor.ca Optimizing reaction conditions such as temperature, solvent, and reagents is also crucial for maximizing stereoselectivity. numberanalytics.com

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of a natural product is a vital component of medicinal chemistry research. By systematically modifying the structure of the parent compound, it is possible to explore the structure-activity relationship (SAR) and potentially develop new therapeutic agents with improved potency, selectivity, or pharmacokinetic properties. gsconlinepress.com

Scaffold modification involves altering the core structure of the this compound molecule. This can include changing the size of the rings, introducing or removing functional groups, or replacing certain atoms with others (bioisosteric replacement). nih.gov These modifications can be achieved through a variety of chemical reactions. For instance, functional groups on the this compound scaffold can be modified through reactions such as oxidation, reduction, alkylation, or acylation. mdpi.com

Functional Group Interconversions and Derivatization Reactions

The chemical synthesis and derivatization of this compound are closely linked to the chemistry of related alkaloids isolated from the same sources, primarily species of the Alchornea genus. Key transformations involve the hydrolysis of the more complex alkaloid, alchornidine, and the isomerization of its intermediate, isothis compound. These reactions serve as fundamental examples of functional group interconversions that establish the structural relationships between these natural products.

The structure of alchornidine is that of an N-acyl derivative of the this compound framework. chemistry-chemists.com Its hydrolysis under different conditions leads to two distinct isomeric products, demonstrating a classic case of kinetic versus thermodynamic control.

Basic Hydrolysis of Alchornidine: Treatment of alchornidine with a strong base, such as ethanolic potassium hydroxide (B78521), results in the cleavage of the acyl group, yielding this compound and 2,2-dimethylacrylic acid. publish.csiro.aupublish.csiro.auepdf.pub This pathway represents the formation of the thermodynamically more stable imidazo[1,2-a]pyrimidine (B1208166) core.

Acidic Hydrolysis of Alchornidine: In contrast, mild hydrolysis of alchornidine with dilute acetic acid affords isothis compound. publish.csiro.aupublish.csiro.au This reaction proceeds under conditions known to not affect the structure of this compound itself, indicating that isothis compound is a distinct, kinetically favored product of the hydrolysis. chemistry-chemists.compublish.csiro.au

The pivotal interconversion in this series is the base-catalyzed isomerization of isothis compound into this compound. publish.csiro.auresearchgate.net Isothis compound can be converted in high yield to this compound upon treatment with alkali. publish.csiro.au This transformation is understood to occur through a ring-opening of the pyrimidine (B1678525) structure, followed by a re-cyclization to form the more thermodynamically favored this compound isomer. chemistry-chemists.com The structural difference between the two isomers lies in the position of the isopropenyl substituent on the bicyclic core, a detail that was confirmed through analysis of their respective NMR spectra. chemistry-chemists.compublish.csiro.au

These interconversions are summarized in the table below.

| Starting Material | Reagents and Conditions | Product(s) | Reaction Type | Reference(s) |

| Alchornidine | Ethanolic Potassium Hydroxide (KOH) | This compound, 2,2-dimethylacrylic acid | Basic Hydrolysis | publish.csiro.au, publish.csiro.au, epdf.pub |

| Alchornidine | Dilute Acetic Acid | Isothis compound | Mild Acidic Hydrolysis | publish.csiro.au, publish.csiro.au, chemistry-chemists.com |

| Isothis compound | Alkali (e.g., KOH) | This compound | Isomerization | publish.csiro.au, publish.csiro.au, chemistry-chemists.com |

Enantioselective Synthesis of Alchorninewikipedia.org

An enantioselective synthesis is a chemical synthesis that preferentially produces one of two enantiomers of a chiral molecule. wikipedia.org this compound possesses a chiral center at the C2 position, where the isopropenyl group is attached, and therefore exists as a pair of enantiomers.

However, based on a comprehensive review of available scientific literature, a specific method for the enantioselective total synthesis of this compound has not been reported. Research has primarily focused on the isolation of the alkaloid from natural sources and the structural elucidation and interconversions of related compounds like alchornidine and isothis compound. chemistry-chemists.compublish.csiro.aupublish.csiro.au The development of a catalytic, asymmetric synthesis would be a significant step toward enabling more detailed pharmacological studies of the individual enantiomers of this compound.

Chemical Reactivity and Derivatization Studies of Alchornine

Exploration of Alchornine's Chemical Transformations

The chemical reactivity of this compound has been primarily understood through its formation from related natural products. This compound is a derivative of the hexahydroimidazo[1,2-a]pyrimidine core, and its transformations are characteristic of this heterocyclic system.

Key chemical transformations involving this compound include:

Formation from Alchornidine: this compound can be obtained through the hydrolysis of alchornidine, another alkaloid found in Alchornea javanensis. Treatment of alchornidine with ethanolic potassium hydroxide (B78521) yields this compound and 2,2-dimethylacrylic acid researchgate.net. This reaction demonstrates the cleavage of an amide-like bond in the precursor to reveal the core this compound structure.

Isomerization of Isothis compound: A significant chemical transformation is the conversion of isothis compound into this compound. Isothis compound, an isomer of this compound, is produced when alchornidine is hydrolyzed under milder acidic conditions (dilute acetic acid) researchgate.netajol.info. Subsequent treatment of isothis compound with a base, such as an alkali, results in a high-yield conversion to this compound researchgate.netajol.info. This ring-opening and alternative ring-closure process indicates that this compound is the thermodynamically more stable isomer of the pair ajol.info. The stability is a crucial factor in its natural prevalence and in synthetic strategies.

While the reactions forming this compound are well-documented, studies detailing the reactivity of the this compound molecule itself as a starting material for further transformations are less common in the literature. However, the general reactivity of the imidazo[1,2-a]pyrimidine (B1208166) scaffold suggests potential for reactions such as N-alkylation or modifications at the isopropenyl group.

Rational Design and Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold is a key area of research aimed at developing new therapeutic agents. Given that this compound itself possesses antidepressive, spasmolytic, and anticholinergic properties, designing analogues could lead to enhanced potency or selectivity for specific biological targets mdpi.com. The imidazo[1,2-a]pyrimidine core is recognized as a "drug prejudice" scaffold due to its structural similarity to purines and its presence in numerous medicinally active compounds mdpi.comeurekaselect.com.

The synthesis of related imidazo[1,2-a]pyrimidine derivatives often employs the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone nih.gov. For saturated systems like this compound, different strategies are required. One notable approach for a related saturated core, the hexahydroimidazo[1,2-a]pyridine system, utilizes an aza-Diels-Alder reaction to construct the bicyclic framework acs.org.

While specific literature on the rational design starting from isolated this compound is limited, the general principles involve:

Scaffold Hopping: Replacing the core with isosteric rings, such as pyrazolo[1,5-c]pyrimidines, to improve properties like metabolic stability nih.gov.

Substituent Modification: Altering existing functional groups. For this compound, this could include modifying the isopropenyl group or adding substituents to the heterocyclic rings to probe interactions with biological targets.

Conformational Restriction: Introducing structural elements that lock the molecule into a specific three-dimensional shape, which can enhance binding affinity to a target protein uj.ac.za.

A variety of imidazo[1,2-a]pyrimidine derivatives have been synthesized and tested for a wide range of biological activities, including antimicrobial, antileishmanial, and antituberculosis effects, demonstrating the versatility of this chemical class mdpi.comrsc.orgacs.orgnih.gov.

Table 1: Synthetic Approaches for Imidazo[1,2-a]pyrimidine and Related Scaffolds

| Synthetic Method | Reactants | Scaffold Type | Key Features | Reference |

|---|---|---|---|---|

| Chichibabin Reaction | 2-Aminopyrimidine and α-haloketones | Imidazo[1,2-a]pyrimidine (aromatic) | Classic, versatile method for building the fused aromatic ring system. | nih.gov |

| Aza-Diels-Alder Reaction | Diene and Iminium ion | Hexahydroimidazo[1,2-a]pyridine (saturated) | Creates the saturated bicyclic core with stereochemical control, leading to distinct endo/exo conformations. | acs.org |

| Michael Addition/Cyclization | 2-Aminoimidazole and N-substituted maleimides | Tetrahydroimidazo[1,2-a]pyrimidine (saturated) | Forms the saturated core by creating a new six-membered ring onto the imidazole. | nih.gov |

| Suzuki Coupling | Halogenated Imidazo[1,2-a]pyrazine and Boronic acids | Imidazo[1,2-a]pyrazine (related scaffold) | Used for late-stage functionalization, attaching various aryl groups to the core. | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity mdpi.commdpi.com. For this compound and its analogs, SAR studies aim to identify the key moieties responsible for their therapeutic effects and to guide the design of more potent and selective compounds. The broader class of imidazo[1,2-a]pyrimidines has been extensively studied, revealing key SAR trends for various activities such as antimicrobial and antitubercular effects mdpi.comrsc.orgnih.gov.

In the absence of extensive published SAR data for a series of direct this compound analogs, insights can be drawn from studies on the broader imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine (B132010) families. These studies systematically modify substituents at various positions around the heterocyclic core and measure the resulting impact on biological activity.

For example, in a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides developed as anti-TB agents, the nature and position of substituents on the phenoxy ring were found to be critical. A bromo substituent at the 4-position of the phenoxy ring resulted in a compound with an excellent in vitro activity and a good safety and pharmacokinetic profile rsc.org. Similarly, for antileishmanial imidazo[1,2-a]pyrimidines, the substituents at the 2-position of the imidazo (B10784944) ring were shown to significantly influence activity against Leishmania amazonensis acs.org.

These findings suggest that for this compound analogs, key areas for modification would include:

The Isopropenyl Group: Saturation, removal, or replacement of this group could significantly impact activity.

The Imidazolidine Ring: Substitution on the nitrogen or carbon atoms could modulate activity and physicochemical properties.

The Pyrimidine (B1678525) Ring: Introduction of substituents could influence target binding and pharmacokinetics.

Table 2: Illustrative SAR Insights from Related Imidazo-Fused Heterocycles

| Scaffold | Target Activity | Key Structural Findings | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyridine-3-carboxamides | Antituberculosis | Substitution on the C-3 carboxamide and the C-7 methyl group were crucial. A 4-bromo-phenoxyethyl group on the carboxamide provided potent activity. | rsc.org |

| Imidazo[1,2-a]pyrimidines | Antileishmanial | The nature of the substituent at the C-2 position was a primary determinant of activity against amastigotes. | acs.org |

| Imidazo[1,2-a]pyrimidines | Antimicrobial | Substituents on the C-2 phenyl ring and the C-7 position influenced the spectrum and potency of antibacterial activity. | mdpi.comnih.gov |

| Hexahydroimidazo[1,2-a]pyridines | Insecticidal | The stereochemical conformation (endo vs. exo) was the most critical factor for activity, overriding substituent effects. | acs.org |

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies ufms.brnih.gov. For flexible molecules like this compound, understanding the preferred three-dimensional structure is crucial, as the bioactive conformation (the shape the molecule adopts when binding to its target) may not be the lowest energy conformation in solution mdpi.comchemrxiv.org.

A compelling example of conformation's impact on activity comes from a study on hexahydroimidazo[1,2-a]pyridine derivatives, which share a saturated bicyclic core with this compound acs.org. In this study, a series of derivatives were synthesized as mixtures of endo and exo diastereomers. It was found that compounds with the endo-conformation exhibited excellent insecticidal activity, whereas the corresponding exo-isomers showed very low activity. This stark difference highlights that the specific 3D geometry of the molecule is the primary determinant of its biological function in this system acs.org.

This principle is directly applicable to this compound. The hexahydroimidazo[1,2-a]pyrimidine core is not planar and can exist in several conformations. The orientation of the isopropenyl group relative to the fused ring system will be a critical factor in how the molecule presents itself to a biological receptor. The observed stability of this compound over isothis compound is itself a result of conformational preferences ajol.info. Therefore, any rational design of this compound analogs must consider how structural modifications will influence the conformational equilibrium and, consequently, the molecule's ability to adopt the necessary bioactive shape. Computational modeling, alongside experimental techniques like NMR spectroscopy, is an essential tool for these investigations mdpi.comufms.br.

Biological Activities and Mechanistic Investigations of Alchornine Preclinical Focus

In Vitro Pharmacological Profiling and Target Identification

Comprehensive in vitro pharmacological profiling is a critical step in understanding the therapeutic potential of a compound. This process involves a battery of assays designed to identify its biological targets and elucidate its mechanism of action at a molecular and cellular level. For Alchornine, however, specific data from such studies are not available in the current body of scientific literature.

Receptor Binding and Modulation Studies

Receptor binding assays are used to determine whether a compound interacts with specific receptors and to characterize the affinity and nature of this interaction (e.g., agonist, antagonist, or allosteric modulator).

Current Findings: No specific studies detailing the binding affinity or modulatory effects of this compound on any particular class of receptors have been identified.

Enzyme Inhibition and Activation Mechanisms

Investigating a compound's effect on enzyme activity is crucial for identifying potential therapeutic targets and understanding its mechanism of action. This includes determining the type of inhibition or activation and the associated kinetic parameters.

Current Findings: While extracts of plants from the Alchornea genus have demonstrated some enzyme inhibitory properties, there is no specific data available that characterizes the enzyme inhibition or activation profile of isolated this compound. Kinetic studies to determine parameters such as IC₅₀, Kᵢ, and the mode of inhibition (e.g., competitive, non-competitive) for this compound have not been reported.

Cellular Pathway Modulation (e.g., Signal Transduction, Gene Expression)

Understanding how a compound affects cellular signaling pathways and gene expression can provide insight into its broader biological effects.

Current Findings: Research specifically investigating the impact of this compound on signal transduction cascades or its ability to modulate the expression of specific genes is not documented in the available literature.

Interaction with Biomolecules (e.g., DNA, Proteins)

Direct interaction with biomolecules such as DNA or specific proteins can be a key mechanism of action for many compounds.

Current Findings: There are no published studies that have investigated or identified direct interactions between this compound and biomolecules like DNA or specific proteins.

In Vivo Mechanistic Studies in Animal Models

In vivo studies in relevant animal models are essential to understand the physiological effects and mechanisms of a compound in a complex biological system.

Pharmacodynamic (PD) Characterization in Relevant Animal Models

Pharmacodynamic studies assess the effects of a compound on the body and the relationship between drug concentration and effect.

Current Findings: There is a lack of published in vivo studies characterizing the pharmacodynamic properties of this compound in any animal models. Research to establish its physiological effects, identify biomarkers of its activity, or elucidate its mechanism of action in a living organism has not been reported.

Investigation of Primary Pharmacodynamic Effects

No studies detailing the primary pharmacodynamic effects of this compound were identified. This type of research would typically investigate the principal mechanism of action and the physiological and biochemical effects through which this compound might exert a therapeutic effect.

Analysis of Secondary Pharmacodynamic Effects

Information regarding the secondary pharmacodynamic effects of this compound is not available. Such studies would be crucial to understand any off-target effects of the compound that are not related to its primary mechanism of action.

Receptor Occupancy and Functional Response Studies

There are no published studies on the receptor occupancy and functional response of this compound. This research would involve determining which biological receptors this compound binds to, the affinity of this binding, and the subsequent functional response elicited in cells or tissues.

Dose-Response Relationships and Efficacy in Animal Models

No data exists on the dose-response relationships or the efficacy of this compound in any animal models. These studies are fundamental in preclinical research to establish a relationship between the dose of a compound and its observed effect, and to provide initial evidence of potential therapeutic efficacy.

Pharmacokinetic (PK) Analysis in Animal Models

Detailed pharmacokinetic analyses of this compound in preclinical animal models have not been reported in the available literature.

Absorption, Distribution, Metabolism, Excretion (ADME) Characterization in Preclinical Species

There is no available information characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound in any preclinical species. These studies are essential for understanding how an organism processes the compound.

Relationship Between PK and PD in Animal Systems

Given the absence of both pharmacokinetic and pharmacodynamic data for this compound, no studies on the relationship between its PK and PD in animal systems could be found. Establishing this relationship is a critical step in predicting a compound's behavior and potential therapeutic window.

Cellular and Molecular Mechanism of Action Elucidation

Current research predominantly focuses on the effects of whole plant extracts, leaving the specific contributions of individual compounds like this compound largely undefined.

Investigation of Specific Cellular Targets

There is a significant gap in the scientific literature regarding the specific cellular targets of this compound. While computational studies, such as molecular docking, have been employed to predict the binding of various phytochemicals from Alchornea species to protein targets, this compound has not been a primary focus of these investigations. mdpi.comnih.govnih.gov This lack of data prevents the identification of specific enzymes, receptors, or other proteins that this compound may interact with to exert its biological effects.

Downstream Signaling Pathways Affected by this compound

In line with the absence of identified cellular targets, the downstream signaling pathways modulated by this compound remain unelucidated. Studies on related plant extracts suggest potential involvement in pathways like PI3K-Akt and MAPK, but these findings are not specific to this compound. nih.gov Without targeted research on the isolated compound, it is not possible to determine its specific influence on key signaling cascades involved in cellular processes such as proliferation, inflammation, and apoptosis.

Preclinical Efficacy Studies in Disease Models (Mechanistic, not therapeutic claims)

Similarly, while extracts have demonstrated cytotoxicity against various cancer cell lines, the precise role and mechanism of this compound in inducing these effects are unknown. mdpi.com Mechanistic studies on apoptosis induction or cell cycle arrest have been conducted with whole extracts, but not with isolated this compound. Therefore, no specific data from preclinical disease models can be presented to describe the mechanistic efficacy of this particular compound.

Advanced Analytical Methodologies for Alchornine Research

Chromatographic Techniques for Quantitative Analysis

Chromatography is a fundamental technique for the separation, identification, and quantification of individual components from a mixture. iipseries.org Its application is crucial in the analysis of plant extracts, which are complex matrices containing numerous compounds. researchgate.netresearchgate.net For the quantitative analysis of Alchornine, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant methods. iipseries.orglongdom.org

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely used for the quantitative analysis of non-volatile or thermally unstable compounds like many alkaloids. iipseries.orgdrawellanalytical.com The principle of HPLC involves the separation of components in a mixture as they are carried by a liquid mobile phase through a column packed with a solid stationary phase. scarf.scot The separation is based on the differential partitioning of the analytes between the two phases. iipseries.org

For the quantification of this compound, a validated HPLC method would typically involve the following:

Column: A reversed-phase C18 column is often the column of choice for the separation of alkaloids. ptfarm.pl

Mobile Phase: A gradient elution system consisting of an aqueous phase (often with a pH modifier like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol) is commonly employed. ptfarm.pljppres.com

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is frequently used, set at a wavelength where this compound exhibits maximum absorbance for optimal sensitivity. mdpi.comtorontech.com

Quantification: The concentration of this compound in a sample is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated using certified reference standards of this compound at known concentrations. drawellanalytical.com

Table 1: Illustrative HPLC Method Parameters for this compound Quantification

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |

| Gradient | 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 °C |

| Injection Vol. | 10 µL |

| Detector | Diode Array Detector (DAD) at 220 nm |

| Standard | This compound reference standard (1 mg/mL stock solution) |

This table presents a hypothetical set of parameters and would require optimization and validation for the specific analysis of this compound.

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. scarf.scot For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. libretexts.orgresearch-solution.com This involves a chemical reaction to convert the analyte into a more volatile derivative. research-solution.com

The process for analyzing this compound using GC would typically involve:

Derivatization: The active hydrogen atoms in the this compound molecule, such as those in amine or hydroxyl groups, can be reacted with a derivatizing agent (e.g., a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form more volatile trimethylsilyl (B98337) (TMS) derivatives. jfda-online.comnih.gov

Column: A non-polar or medium-polar capillary column, such as one with a polydimethylsiloxane (B3030410) stationary phase, is commonly used for the separation of derivatized alkaloids. sigmaaldrich.comnotulaebotanicae.ro

Carrier Gas: An inert gas like helium or nitrogen is used as the mobile phase. notulaebotanicae.ro

Detection: A Flame Ionization Detector (FID) is a common detector for quantitative analysis in GC due to its high sensitivity and wide linear range. mdpi.com

Quantification: Similar to HPLC, quantification is achieved by comparing the peak area of the derivatized this compound to a calibration curve prepared from derivatized this compound standards.

Table 2: Example of a GC Method for the Analysis of Derivatized this compound

| Parameter | Condition |

| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |

| Derivatization | Silylation with BSTFA in pyridine (B92270) at 70°C for 30 min |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (2 min hold), ramp to 280 °C at 10 °C/min, hold for 10 min |

| Detector Temp. | 300 °C |

| Injection | 1 µL, splitless mode |

This table provides a hypothetical set of parameters and would require optimization and validation for the specific analysis of this compound derivatives.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of complex mixtures like plant extracts. nih.govijpsjournal.comchromatographytoday.com These techniques provide both separation and structural information, enabling the confident identification and quantification of analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. creative-proteomics.commeasurlabs.com This technique is particularly well-suited for the analysis of this compound in complex biological matrices. wikipedia.org

In an LC-MS/MS analysis, the effluent from the HPLC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. The precursor ions corresponding to this compound are then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. measurlabs.com This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity, allowing for the detection and quantification of this compound even at very low concentrations. creative-proteomics.com

Table 3: Representative LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

| LC System | UHPLC system with a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ for this compound (e.g., m/z 248.21) |

| Product Ions (Q3) | Specific fragment ions of this compound |

| Collision Energy | Optimized for maximum fragment ion intensity |

The specific m/z values and collision energies would need to be determined experimentally for this compound.

Similar to LC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS/MS) combines the separation capabilities of GC with the high selectivity of tandem mass spectrometry. scispace.com After derivatization to increase volatility, this compound can be analyzed by GC-MS/MS. This technique is particularly useful for confirming the identity of the compound and for quantification in complex samples where co-eluting interferences may be present. nih.govnotulaebotanicae.ro The principles of ion selection and fragmentation in GC-MS/MS are analogous to those in LC-MS/MS, providing enhanced signal-to-noise ratios and minimizing matrix effects. scispace.com

The hyphenation of Liquid Chromatography with Nuclear Magnetic Resonance spectroscopy (LC-NMR) is a powerful tool for the direct and unambiguous structure elucidation of compounds in complex mixtures. mdpi.comtaylorfrancis.comglobalresearchonline.net While LC-MS provides information about the molecular weight and fragmentation of a compound, LC-NMR provides detailed structural information, including the connectivity of atoms and stereochemistry. mdpi.com

In an LC-NMR experiment, the eluent from the HPLC column flows through a specialized NMR flow-probe within the NMR spectrometer. globalresearchonline.net Spectra can be acquired either in on-flow mode, where spectra are recorded continuously as the peak elutes, or in stopped-flow mode, where the chromatographic flow is halted when the peak of interest is in the detection cell to allow for the acquisition of more detailed, multi-dimensional NMR data. semanticscholar.org This technique would be invaluable for confirming the structure of this compound isolated from a natural source or for identifying novel related alkaloids. mdpi.comsemanticscholar.org

Spectroscopic Methods for Purity Assessment and Quantification (beyond basic identification)

Beyond the initial structural elucidation, which often employs Nuclear Magnetic Resonance (NMR) and basic Mass Spectrometry (MS), advanced spectroscopic techniques are vital for assessing the purity of an this compound sample and quantifying it. High-Performance Liquid Chromatography (HPLC) coupled with advanced detectors is the cornerstone of modern purity and quantitative analysis.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This method is a powerful tool for purity assessment. An HPLC system separates this compound from other compounds in a sample, and the Diode Array Detector (DAD) records the UV-Vis spectrum of the eluent at each point in time. For a given chromatographic peak, its spectral uniformity can be evaluated. If the peak represents a single, pure compound, the UV spectrum should be consistent across the entire peak. The presence of co-eluting impurities would result in spectral inconsistencies. scielo.br Peak purity analysis software compares spectra from the upslope, apex, and downslope of the peak to generate a purity angle or similar metric, which indicates the likelihood of a single component. scielo.br

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For highly sensitive and selective quantification, LC-MS/MS is the method of choice. nih.govmdpi.com This technique combines the separation power of liquid chromatography with the high specificity of tandem mass spectrometry. In a typical quantitative workflow, this compound is ionized, and a specific precursor ion (the molecular ion, [M+H]⁺) is selected. This ion is then fragmented to produce characteristic product ions. By monitoring a specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), this compound can be quantified with exceptional selectivity and sensitivity, even at very low concentrations within a complex plant extract. acs.org This specificity minimizes interference from other matrix components, which is a common challenge in phytochemical analysis. gsconlinepress.comresearchgate.net

The table below summarizes the application of these advanced spectroscopic methods.

| Analytical Technique | Primary Application | Information Provided | Key Advantages |

| HPLC-DAD | Purity Assessment | Peak Purity Index/Angle, Spectral Uniformity | Allows for detection of co-eluting impurities with different UV-Vis spectra. |

| LC-MS/MS | Quantification | Concentration of this compound | High sensitivity and selectivity; minimizes matrix interference. mdpi.comacs.org |

Method Development and Validation for this compound in Research Matrices

To ensure that the quantitative data for this compound are accurate and reliable, the analytical method must be rigorously developed and validated, particularly when dealing with complex research matrices like plant extracts or biological fluids. researchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu

The development process for an LC-MS/MS method would involve optimizing several key aspects:

Sample Preparation: Developing an efficient extraction protocol to isolate this compound from the plant matrix while removing interfering substances. This could involve liquid-liquid extraction or solid-phase extraction (SPE). nih.govwaters.com

Chromatographic Separation: Selecting the appropriate HPLC column (e.g., C18) and mobile phase composition to achieve good peak shape and separation from other matrix components. mdpi.comscielo.br

Mass Spectrometry Conditions: Optimizing parameters such as ionization source settings and collision energies to achieve the most stable and intense signal for the selected MRM transition.

Once developed, the method undergoes validation by assessing a set of internationally recognized parameters, often following ICH (International Council for Harmonisation) guidelines. europa.eu

Key Validation Parameters:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. scielo.br